
4,4'-Dimethyltriphenylamine
Overview
Description
4,4'-Dimethyltriphenylamine, also known as 4-methyl-N-(4-methylphenyl)-benzenamine, is an organic compound with the molecular formula C14H15N. This compound is characterized by the presence of a benzenamine core substituted with methyl groups and phenyl groups. It is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4'-Dimethyltriphenylamine typically involves the reaction of 4-methylbenzenamine with 4-methylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a hydrogen source. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atm. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously extracted and purified. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4,4'-Dimethyltriphenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary and secondary amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4,4'-Dimethyltriphenylamine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4'-Dimethyltriphenylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of tyrosine kinases, leading to the disruption of cell signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)-
- Benzenamine, 4-methyl-N-(phenylmethylene)-
- Benzenamine, 4-methyl-N-[(4’-methyl[1,1’-biphenyl]-4-yl)methylene]-
Uniqueness
4,4'-Dimethyltriphenylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and stability, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
4-methyl-N-(4-methylphenyl)-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N/c1-16-8-12-19(13-9-16)21(18-6-4-3-5-7-18)20-14-10-17(2)11-15-20/h3-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKKLBATUCJUHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066611 | |
| Record name | Benzenamine, 4-methyl-N-(4-methylphenyl)-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20440-95-3 | |
| Record name | 4-Methyl-N-(4-methylphenyl)-N-phenylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20440-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-methyl-N-(4-methylphenyl)-N-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020440953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-methyl-N-(4-methylphenyl)-N-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 4-methyl-N-(4-methylphenyl)-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-phenyl-N-(p-tolyl)-p-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.823 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Q1: What are the primary applications of 4,4'-Dimethyltriphenylamine in materials science?
A1: this compound is primarily investigated as a hole transport material (HTM) in organic electronic devices, particularly in perovskite solar cells (PSCs) []. Its structure allows for efficient hole mobility, contributing to charge transport within these devices.
Q2: How does the structure of this compound influence its properties as a hole transport material?
A2: The triphenylamine core provides a delocalized electron system that facilitates hole transport. The methyl groups at the 4 and 4' positions on the phenyl rings can influence the electronic properties and potentially enhance solubility [, ].
Q3: Have any studies investigated modifying the structure of this compound for improved performance in perovskite solar cells?
A3: Yes, researchers have explored attaching various peripheral groups to the phenothiazine core, including this compound. For instance, one study compared the performance of three phenothiazine-based HTMs with different peripheral groups, including this compound, N-ethylcarbazole, and 4,4-dimethoxytriphenylamine []. They found that the HTM with 4,4-dimethoxytriphenylamine exhibited the highest power conversion efficiency in PSCs, suggesting that peripheral groups significantly impact device performance.
Q4: What synthetic methods are commonly employed to produce this compound?
A4: The Ullmann reaction is frequently used to synthesize this compound []. This reaction involves coupling an aryl halide, such as p-iodotoluene, with an amine, like 4,4'-dimethyldiphenylamine, in the presence of a copper catalyst. Additionally, microwave-assisted synthesis has been explored as a potentially more efficient approach for this reaction [].
Q5: Are there any reported studies on the oxidative dimerization of this compound?
A5: While the provided abstracts don't specifically mention this compound undergoing oxidative dimerization, research shows that tungsten hexachloride (WCl6) can promote the C-C dimerization of triarylamines, including 4-bromotriphenylamine and this compound, resulting in the formation of dimerization products []. This finding suggests that similar reactions might be possible with this compound under specific conditions.
Q6: What spectroscopic techniques are used to characterize this compound?
A6: Researchers commonly employ techniques like 1H NMR, IR, and MS to confirm the structure and purity of synthesized this compound [, ]. These methods provide valuable information about the compound's molecular structure, functional groups, and molecular weight.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
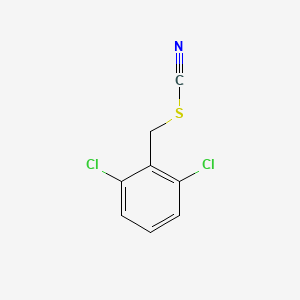
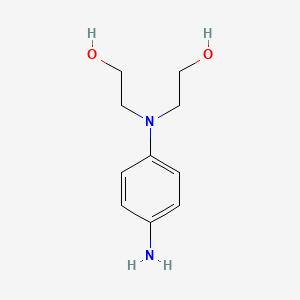


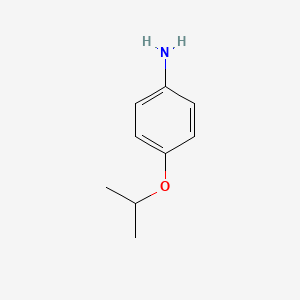
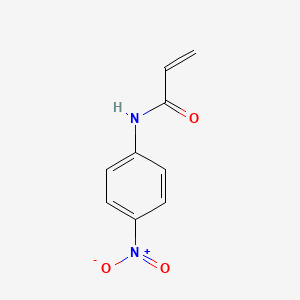


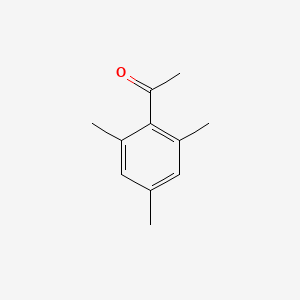

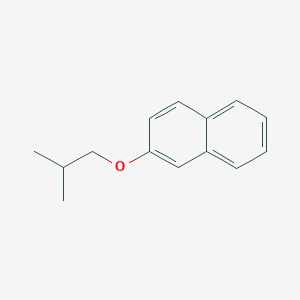
![(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine](/img/structure/B1293761.png)


